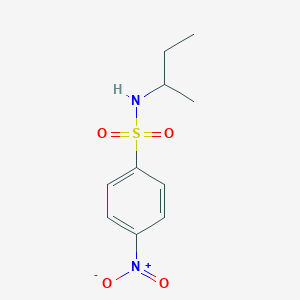

Benzenesulfonamide, N-(1-methylpropyl)-4-nitro-

Description

Benzenesulfonamide, N-(1-methylpropyl)-4-nitro- is a sulfonamide derivative characterized by a nitro (-NO₂) substituent at the para position of the benzene ring and an N-(1-methylpropyl) alkyl chain attached to the sulfonamide group. Sulfonamides are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

CAS No. |

89840-81-3 |

|---|---|

Molecular Formula |

C10H14N2O4S |

Molecular Weight |

258.30 g/mol |

IUPAC Name |

N-butan-2-yl-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C10H14N2O4S/c1-3-8(2)11-17(15,16)10-6-4-9(5-7-10)12(13)14/h4-8,11H,3H2,1-2H3 |

InChI Key |

AFESPGHMFBWEIW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(1-methylpropyl)-4-nitro- typically involves the reaction of benzenesulfonyl chloride with 1-methylpropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The nitro group is introduced through nitration of the benzenesulfonamide derivative using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(1-methylpropyl)-4-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions to form corresponding amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of reduced sulfonamide derivatives.

Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of Benzenesulfonamide, N-(1-methylpropyl)-4-nitro- can be categorized into several key areas:

Pharmaceuticals

- Antibacterial Activity : Research indicates that this compound can inhibit bacterial enzymes involved in cell wall synthesis, making it a potential candidate for antibacterial drug development .

- Anti-inflammatory Properties : Similar compounds have shown the ability to modulate immune responses, suggesting that Benzenesulfonamide, N-(1-methylpropyl)-4-nitro- may possess anti-inflammatory effects.

Enzyme Inhibition Studies

- The compound has been utilized in studies focusing on enzyme inhibition. For instance, it has been shown to interact with carbonic anhydrase IX, demonstrating its potential as an inhibitor with selectivity over other isoforms . This property is particularly relevant in cancer research where carbonic anhydrases play a role in tumor growth.

Synthesis of Novel Derivatives

- Benzenesulfonamide derivatives are synthesized for various applications. A notable method includes electrochemical synthesis, which allows for the production of new benzenesulfonamide derivatives with potential medicinal properties . Such synthetic pathways are crucial for expanding the library of compounds available for biological testing.

Case Study 1: Antibacterial Properties

A study investigated the antibacterial efficacy of Benzenesulfonamide derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory activity against Gram-positive bacteria, highlighting their potential use as therapeutic agents.

Case Study 2: Enzyme Inhibition

In another study focused on carbonic anhydrase IX inhibition, several derivatives were synthesized and tested. The lead compounds showed IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX, demonstrating their potency and selectivity . These findings suggest that modifications to the benzenesulfonamide scaffold can enhance biological activity.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(1-methylpropyl)-4-nitro- involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s nitro group enhances electrophilicity, which may improve binding to biological targets, while the branched N-(1-methylpropyl) chain could influence solubility and membrane permeability. Key comparisons include:

Analysis :

- Solubility : The hydrochloride salt of the compound in demonstrates how salt formation can improve aqueous solubility, a critical factor for drug bioavailability. In contrast, the target compound’s unmodified alkyl chain may limit solubility compared to its salt-form analogs .

- The target compound lacks these but retains the nitro group’s electron-withdrawing effects, which may stabilize interactions with enzymes like carbonic anhydrases .

Biological Activity

Benzenesulfonamide derivatives, including N-(1-methylpropyl)-4-nitro-, have garnered attention due to their diverse biological activities. This article reviews the current understanding of the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Benzenesulfonamide Derivatives

Benzenesulfonamides are a class of compounds characterized by a sulfonamide group attached to a benzene ring. They have been studied for various therapeutic applications, including antibacterial, anti-inflammatory, and anticancer activities. The specific compound N-(1-methylpropyl)-4-nitro- is noteworthy for its potential effects on different biological systems.

Antibacterial Activity

Research indicates that benzenesulfonamides exhibit significant antibacterial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains by targeting specific enzymes involved in bacterial metabolism. A notable finding is that compounds similar to N-(1-methylpropyl)-4-nitro- demonstrated effective inhibition against carbonic anhydrases (CAs), which are crucial for bacterial survival .

Anti-inflammatory Effects

The anti-inflammatory potential of benzenesulfonamides has been explored in several studies. For example, one study evaluated the effects of a related compound on perfusion pressure and coronary resistance using an isolated rat heart model. The results suggested that certain derivatives could significantly reduce perfusion pressure, indicating potential cardiovascular benefits . The mechanism appears to involve interaction with calcium channels, which modulate vascular resistance.

Enzyme Inhibition

The primary mechanism through which benzenesulfonamides exert their biological effects is enzyme inhibition. For instance, N-(1-methylpropyl)-4-nitro- has been shown to selectively inhibit carbonic anhydrases with varying degrees of potency. This selectivity is crucial as it minimizes off-target effects while maximizing therapeutic efficacy against specific bacterial strains .

Induction of Apoptosis

In cancer research, certain benzenesulfonamide derivatives have been found to induce apoptosis in cancer cell lines. For example, a related compound was reported to increase the percentage of apoptotic cells significantly when tested on MDA-MB-231 breast cancer cells, highlighting its potential as an anticancer agent .

Table 1: Biological Activity Summary of Benzenesulfonamide Derivatives

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(1-methylpropyl)-4-nitro-benzenesulfonamide and its analogues?

- Methodological Answer : The synthesis typically involves sulfonylation of an aniline derivative using chlorosulfonic acid or sulfonyl chloride intermediates. For example, benzenesulfonyl chloride derivatives are coupled with N-(1-methylpropyl)amine under basic conditions (e.g., triethylamine in dichloromethane) . Reaction optimization includes controlling temperature (e.g., 60°C for sulfonylation) and purification via column chromatography or recrystallization. Key steps are validated using thin-layer chromatography (TLC) and NMR spectroscopy .

Q. How can crystallographic data for this compound be analyzed to resolve structural ambiguities?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Data collection parameters (e.g., resolution, redundancy) and refinement metrics (R-factor, displacement parameters) must be rigorously validated. Twinning or disorder in the nitro or sulfonamide groups requires specialized refinement protocols .

Q. What spectroscopic techniques are critical for characterizing N-(1-methylpropyl)-4-nitro-benzenesulfonamide?

- Methodological Answer :

- NMR : and NMR confirm regiochemistry (e.g., nitro group position) and substituent integration. DMSO-d is a common solvent for sulfonamides due to solubility.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] peak at m/z 293.047 for related derivatives ).

- IR : Stretching frequencies for sulfonamide (S=O at ~1350 cm) and nitro groups (~1520 cm) are diagnostic .

Advanced Research Questions

Q. How can conflicting bioactivity data for benzenesulfonamide derivatives be resolved in structure-activity relationship (SAR) studies?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH sensitivity of sulfonamide ionization) or off-target effects. Use orthogonal assays (e.g., enzymatic vs. cellular) and computational docking (e.g., AutoDock Vina) to validate binding modes. For example, nitro group positioning in N-(1-methylpropyl)-4-nitro- derivatives may sterically hinder interactions with carbonic anhydrase active sites, explaining reduced inhibition compared to non-nitrated analogues .

Q. What strategies optimize the yield of N-(1-methylpropyl)-4-nitro-benzenesulfonamide in multi-step syntheses?

- Methodological Answer :

- Stepwise Optimization : Isolate intermediates (e.g., nitrobenzenesulfonyl chloride) to minimize side reactions.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for sulfonylation steps.

- Purification : Employ gradient elution in flash chromatography (e.g., hexane/ethyl acetate) or preparative HPLC for polar byproducts. Yields >80% are achievable with rigorous drying of solvents .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer : Tools like SwissADME or QikProp calculate LogP (lipophilicity), PSA (polar surface area), and bioavailability. For N-(1-methylpropyl)-4-nitro-, the nitro group increases PSA (~126 Ų) and reduces membrane permeability, suggesting potential challenges in blood-brain barrier penetration . Molecular dynamics (MD) simulations further assess stability in biological matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.